molecular formula C9H13BrN3O7P B12932340 5-Bromo-2'-deoxy-cytidine-5'-monophosphate CAS No. 6674-56-2

5-Bromo-2'-deoxy-cytidine-5'-monophosphate

Cat. No.: B12932340
CAS No.: 6674-56-2
M. Wt: 386.09 g/mol
InChI Key: PLDRCXOBLRYJSZ-RRKCRQDMSA-N
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Description

5-Bromo-2’-deoxy-cytidine-5’-monophosphate is a synthetic nucleoside analogue with a chemical structure similar to cytidine. It is commonly used in scientific research as a DNA photosensitizer, modifying double-stranded DNA and determining DNA damage through photon irradiation . This compound is particularly significant in the study of DNA repair mechanisms and the effects of DNA damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves the bromination of 2’-deoxycytidine followed by phosphorylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane. The phosphorylation step involves the reaction of the brominated nucleoside with a phosphorylating agent like phosphorus oxychloride (POCl3) or a phosphoramidite reagent under controlled conditions .

Industrial Production Methods

Industrial production of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2’-deoxy-cytidine-5’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various phosphorylated derivatives and substituted nucleosides, which are useful in further biochemical studies and applications.

Scientific Research Applications

5-Bromo-2’-deoxy-cytidine-5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves its incorporation into DNA, where it acts as a photosensitizer. Upon exposure to light, the compound generates reactive oxygen species (ROS) that cause DNA strand breaks and cross-links. This leads to the activation of DNA repair pathways and can result in cell death if the damage is extensive . The molecular targets include DNA itself and various proteins involved in the DNA repair process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2’-deoxy-cytidine-5’-monophosphate is unique due to its specific incorporation into DNA and its ability to act as a photosensitizer, making it particularly useful in studies of DNA damage and repair. Its bromine atom allows for specific interactions and modifications that are not possible with other nucleoside analogues.

Properties

CAS No.

6674-56-2

Molecular Formula

C9H13BrN3O7P

Molecular Weight

386.09 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13BrN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

PLDRCXOBLRYJSZ-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O

Origin of Product

United States

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